molecular formula C20H20N4O3 B2450264 Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate CAS No. 898651-31-5

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Cat. No.: B2450264
CAS No.: 898651-31-5
M. Wt: 364.405
InChI Key: ONFHZUGBAWFTMF-UHFFFAOYSA-N
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Description

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzoate ester, and a methylbenzyl group

Properties

IUPAC Name

ethyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-19(26)15-8-10-16(11-9-15)21-20-22-18(25)17(23-24-20)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFHZUGBAWFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazin-5-one scaffold is commonly synthesized via cyclocondensation reactions. A representative route involves:

  • Formation of a thiosemicarbazide intermediate :
    • Reaction of 4-methylbenzylamine with ethyl oxalate yields ethyl 2-(4-methylbenzylcarbamoyl)acetate .
  • Cyclization under acidic conditions :
    • Treatment with hydrochloric acid promotes intramolecular cyclization, forming 6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one .
  • Chlorination at position 3 :
    • Phosphorus oxychloride (POCl₃) introduces a chloro group, yielding 3-chloro-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one .

Key Reaction Conditions :

  • Solvent: Toluene or xylene for cyclization.
  • Temperature: Reflux (110–140°C) for 6–12 hours.
  • Yield: ~65–75% after purification via recrystallization (ethanol/water).

Functionalization of the Triazinone Core

Introduction of the Amino Group at Position 3

The chloro group at position 3 serves as a leaving group for nucleophilic substitution:

  • Amination with ethyl 4-aminobenzoate :
    • React 3-chloro-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one with ethyl 4-aminobenzoate in the presence of a base (e.g., potassium carbonate).
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Temperature: 80–100°C for 8–16 hours.
    • Yield: ~50–60% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the triazinone ring.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps, reducing reaction times:

  • Hydrazine-mediated cyclization :
    • Combine ethyl 2-(4-methylbenzylcarbamoyl)acetate with hydrazine hydrate under microwave irradiation (100 W, 120°C, 20 minutes).
  • Direct formation of 3-amino triazinone :
    • Eliminates the need for chlorination by using excess hydrazine, yielding 3-amino-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one .

Advantages :

  • Reaction time reduced from hours to minutes.
  • Improved yields (~75–80%).

Coupling via Buchwald-Hartwig Amination

For substrates with poor nucleophilicity, transition metal catalysis enables C–N bond formation:

  • Palladium-catalyzed coupling :
    • React 3-bromo-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one with ethyl 4-aminobenzoate using Pd(OAc)₂/Xantphos as the catalyst system.
    • Base: Cs₂CO₃.
    • Solvent: Toluene at 110°C for 24 hours.
    • Yield: ~70%.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, triazinone NH), 7.85 (d, J = 8.8 Hz, 2H, benzoate aromatic), 7.30 (d, J = 8.0 Hz, 2H, benzyl aromatic), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂-benzyl), 2.35 (s, 3H, CH₃-benzyl).
  • IR (KBr) : 1685 cm⁻¹ (C=O triazinone), 1720 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N–H).

Challenges and Optimization Strategies

Regioselectivity in Triazinone Formation

  • Isomer control : Use of bulky solvents (e.g., tert-butyl alcohol) minimizes formation of 5-substituted isomers.
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, enhancing regioselectivity.

Solubility Issues

  • Polar aprotic solvents : DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates during coupling steps.

Scalability and Industrial Relevance

Continuous Flow Synthesis

  • Microreactor systems enable large-scale production with precise temperature control, reducing side reactions.
  • Example: Cyclization in a tubular reactor at 130°C with a residence time of 10 minutes.

Green Chemistry Approaches

  • Solvent recycling : Ethanol/water mixtures are reclaimed via distillation.
  • Catalyst recovery : Palladium catalysts immobilized on magnetic nanoparticles enable reuse for up to five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate exhibits antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of this compound. It may inhibit key enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical for disease progression in various biological systems. This activity positions it as a potential therapeutic agent in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in stimulated macrophages. This finding supports its use in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)oxy)benzoate
  • Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydroxy)benzoate

Uniqueness

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a triazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazine ring, a benzoate ester, and a 4-methylbenzyl group, which contribute to its diverse interactions in biological systems.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 898651-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazine ring is known for its potential to inhibit enzyme activity, while the benzoate moiety may enhance the compound's bioavailability and distribution within biological systems .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The specific enzymes targeted have not been fully elucidated; however, similar triazine derivatives have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that compounds with triazine structures often exhibit antibacterial and antifungal activities. For instance, related triazole derivatives have demonstrated significant efficacy against various pathogenic bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Compounds containing the triazine ring are frequently associated with reduced inflammation markers in vitro and in vivo studies . This activity suggests a possible therapeutic application in treating inflammatory diseases.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the synthesis and biological evaluation of triazine derivatives:

  • Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound. These include multi-step reactions involving 4-methylbenzylamine and ethyl 4-aminobenzoate under controlled conditions .
  • Cytotoxicity Studies : In related research on triazine derivatives, compounds were screened against human cancer cell lines (e.g., MCF-7). Some derivatives demonstrated IC50_{50} values indicating potent cytotoxic effects against these cancer cells .
  • Antioxidant Activity : Research has indicated that similar compounds exhibit antioxidant properties, which could further enhance their therapeutic profiles by mitigating oxidative stress in various diseases .

Data Summary Table

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of AChE
AntimicrobialEfficacy against pathogenic bacteria
Anti-inflammatoryReduction of inflammation markers
CytotoxicityActive against cancer cell lines (MCF-7)
AntioxidantExhibits antioxidant properties

Q & A

Q. What are the common synthetic routes for Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between triazine precursors and substituted benzoate derivatives. Key steps include:

  • Refluxing in ethanol with catalytic acetic acid to promote nucleophilic substitution (e.g., coupling of 4-amino-triazinone with ethyl 4-aminobenzoate derivatives) .
  • Optimization parameters :
    • Temperature : 70–80°C to balance reaction rate and side-product formation.
    • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol is preferred for cost and safety .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity.
      Validation : HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (DMSO-d6d_6 ) confirm structure and purity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic methods are employed?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystal system : Monoclinic P21/nP2_1/n space group with unit cell parameters a=13.6111A˚,b=4.0970A˚,c=24.172A˚,β=100.063a = 13.6111 \, \text{Å}, \, b = 4.0970 \, \text{Å}, \, c = 24.172 \, \text{Å}, \, \beta = 100.063^\circ, and Z=4Z = 4 .
  • Data collection : Stoe IPDS 2 diffractometer with MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and graphite monochromator .
  • Refinement : SHELXL-2018 for least-squares refinement (R1=0.038R_1 = 0.038), validating bond lengths/angles (e.g., C–N = 1.33–1.37 Å, N–N = 1.41–1.45 Å) .
    Complementary methods : FT-IR (amide I/II bands at 1650–1550 cm1^{-1}) and mass spectrometry (ESI-MS, [M+H]+^+ at m/zm/z 377.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural validation?

Answer: Discrepancies (e.g., NMR vs. XRD torsional angles) require:

  • Multi-technique cross-validation : Compare 1H^1H-NSC (nuclear spin coupling) with XRD-derived dihedral angles to assess conformational flexibility .
  • Software tools :
    • PLATON for symmetry checks and twinning analysis .
    • SHELXE for phase refinement in ambiguous cases (e.g., disordered solvent molecules) .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR to detect rotameric equilibria in solution that XRD static structures may miss .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices (ff^-) to identify electrophilic sites (e.g., triazine C-3 position, f=0.12f^- = 0.12) .
    • Transition state modeling (B3LYP/6-31G**) for SNAr reactions predicts activation energy (ΔG=2530kcal/mol\Delta G^\ddagger = 25–30 \, \text{kcal/mol}) .
  • Molecular docking : Assess interactions with biological targets (e.g., dihydrofolate reductase) using AutoDock Vina to guide functionalization strategies .

Q. What mechanistic insights exist for the hydrolytic degradation of the ethyl ester moiety under physiological conditions?

Answer:

  • pH-dependent hydrolysis :
    • Acidic conditions (pH 2–4) : Ester cleavage via H3O+H_3O^+-catalyzed mechanism (t1/2=12ht_{1/2} = 12 \, \text{h}).
    • Basic conditions (pH 10) : Base-catalyzed saponification (t1/2=2ht_{1/2} = 2 \, \text{h}) .
  • Stabilization strategies :
    • Co-crystallization with cyclodextrins reduces hydrolysis rate by 60% .
    • Substituent effects: Electron-withdrawing groups on the benzoate ring slow degradation (logP>2.5\log P > 2.5) .

Q. How do structural modifications (e.g., substituent variation on the triazine or benzyl groups) affect biological activity?

Answer:

  • SAR studies :
    • 4-Methylbenzyl vs. 4-fluorobenzyl : Methyl enhances lipophilicity (ΔlogP=+0.8\Delta \log P = +0.8), improving membrane permeability but reducing aqueous solubility (IC50_{50} shift from 1.2 µM to 0.8 µM in kinase assays) .
    • Triazine N-alkylation : Introducing ethyl at N-2 increases steric hindrance, lowering binding affinity to ATP pockets (KdK_d from 12 nM to 45 nM) .
  • In vitro assays : MTT cytotoxicity testing (72 h, HeLa cells) correlates substituent bulk with apoptosis induction (EC50=550μMEC_{50} = 5–50 \, \mu\text{M}) .

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